![molecular formula C9H6F3NS B11811025 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The presence of a trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents under specific conditions . One common method includes the use of trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process . The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and thiols.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-methyl-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods including cyclization reactions that incorporate thiazole moieties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a favorable candidate for drug development.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy against multidrug-resistant pathogens. For instance, studies have shown that thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and others. These studies often utilize assays like the Sulforhodamine B assay to determine cell viability post-treatment . The presence of the trifluoromethyl group is believed to enhance the interaction with cellular targets, potentially leading to increased apoptosis in cancer cells.
Neurological Applications
Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, compounds that include thiazole rings have shown promise in reducing seizure activity in animal models, suggesting their potential use in treating epilepsy . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly influence anticonvulsant efficacy.
Case Studies and Research Findings
Potential Therapeutic Uses
Given the diverse biological activities associated with this compound, its potential therapeutic applications are vast:
- Antimicrobial Agents : Development of new antibiotics or antifungal agents targeting resistant strains.
- Cancer Therapy : Formulation of anticancer drugs that exploit its cytotoxic properties.
- Neurological Disorders : Exploration as a treatment option for epilepsy and other seizure disorders.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways . The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or altering protein conformation . Its trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the trifluoromethyl group, resulting in different biological activities and stability.
4-Methylbenzothiazole: Similar structure but without the trifluoromethyl group, leading to variations in lipophilicity and reactivity.
2-(Trifluoromethyl)benzothiazole: Contains the trifluoromethyl group but differs in the position of the methyl group, affecting its overall properties.
Uniqueness
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole stands out due to its unique combination of a methyl and trifluoromethyl group, which enhances its stability, lipophilicity, and biological activity . This makes it a valuable compound for various applications in research and industry .
Biological Activity
4-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused to a benzene moiety with methyl and trifluoromethyl substituents. Its molecular formula is C10H7F3N2S, with a molecular weight of approximately 261.22 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against multiple bacterial and fungal strains. Specifically, studies have reported significant antibacterial potency against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
- Anticonvulsant Properties : Some thiazole derivatives demonstrate anticonvulsant activity, with certain compounds displaying median effective doses lower than established medications such as ethosuximide. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance efficacy .
- Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties, with IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring appears to augment cytotoxic activity .
The biological effects of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription processes in bacteria. This selective inhibition contributes to its antimicrobial properties without affecting human enzymes .
- Cellular Interaction : Studies indicate that the compound may induce apoptosis in cancer cells through interactions with apoptotic pathways, although detailed mechanisms remain under investigation .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli | |
Anticonvulsant | ED50 lower than ethosuximide | |
Antitumor | IC50 < 5 µg/mL in various cancer cell lines |
Case Study: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, this compound exhibited superior activity against Staphylococcus aureus ATCC 6538P compared to gentamicin, highlighting its potential as an alternative therapeutic agent in treating resistant bacterial infections .
Properties
Molecular Formula |
C9H6F3NS |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS/c1-5-3-2-4-6-7(5)13-8(14-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
DJECJUDTHYIZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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